1-(3-(Trifluoromethoxy)phenyl)ethanamine
Overview
Description
1-(3-(Trifluoromethoxy)phenyl)ethanamine is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
The synthesis of 1-(3-(Trifluoromethoxy)phenyl)ethanamine can be achieved through several routes. One common method involves the nitration of 3-(trifluoromethoxy)acetophenone, followed by reduction to the corresponding amine . Another approach utilizes trifluoromethylation of secondary amines using CF3SO2Na-based reagents . Industrial production often employs flow chemistry techniques to streamline the synthesis and ensure high purity .
Chemical Reactions Analysis
1-(3-(Trifluoromethoxy)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amine group.
Common reagents used in these reactions include trifluoromethyl triflate for substitution and cesium fluoride for trifluoromethylation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Trifluoromethoxy)phenyl)ethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The exact pathways and targets are still under investigation, but its unique structure suggests potential interactions with various enzymes and receptors.
Comparison with Similar Compounds
1-(3-(Trifluoromethoxy)phenyl)ethanamine can be compared to other similar compounds such as:
®-1-(3-(Trifluoromethoxy)phenyl)ethanamine: This enantiomer has similar chemical properties but may exhibit different biological activities.
1-(3-(Trifluoromethyl)phenyl)ethanamine: This compound lacks the methoxy group, which can significantly alter its reactivity and applications.
The presence of the trifluoromethoxy group in this compound makes it unique, providing enhanced stability and specific reactivity patterns compared to its analogs.
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6H,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRKIDIISISOKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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